A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Tetradecanone
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Tetradecanone
This in-depth technical guide provides a detailed analysis and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-tetradecanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of the structural elucidation of this long-chain aliphatic ketone.
Introduction
4-Tetradecanone (C₁₄H₂₈O) is a long-chain aliphatic ketone with a carbonyl group at the C-4 position. Its structure presents a valuable model for understanding the NMR characteristics of similar functionalized lipids and long-alkyl-chain-containing molecules, which are prevalent in various biological and industrial contexts. Accurate NMR spectral assignment is fundamental for confirming molecular identity, assessing purity, and studying intermolecular interactions. This guide provides a thorough, step-by-step methodology for the complete assignment of the ¹H and ¹³C NMR spectra of 4-tetradecanone, grounded in the fundamental principles of chemical environment and spin-spin coupling.
Theoretical Principles of NMR Chemical Shifts in Aliphatic Ketones
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In 4-tetradecanone, several factors govern the observed chemical shifts:
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Inductive Effects: The electron-withdrawing nature of the carbonyl group (C=O) is the most significant factor influencing the chemical shifts of nearby nuclei. This effect deshields adjacent protons and carbons, causing their resonances to appear at a higher chemical shift (downfield). The effect diminishes with increasing distance from the carbonyl group.
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Magnetic Anisotropy: The π-electron system of the carbonyl group generates a local magnetic field. This anisotropic field can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the C=O bond. Protons and carbons in the vicinity of the carbonyl group experience this effect.
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Van der Waals Effects: In a long, flexible alkyl chain, steric compression can lead to deshielding of the involved nuclei. However, in a relatively unconstrained molecule like 4-tetradecanone in solution, these effects are generally minor.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The waxy, solid nature of 4-tetradecanone at room temperature necessitates a specific protocol for NMR sample preparation to ensure a homogeneous solution and high-quality spectra.
Materials:
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4-Tetradecanone
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Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
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5 mm NMR tubes
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Vortex mixer
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Heat gun or water bath
Step-by-Step Protocol:
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Sample Weighing: Accurately weigh approximately 10-20 mg of 4-tetradecanone directly into a clean, dry vial.
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Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common and effective solvent for non-polar to moderately polar organic compounds.[1]
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Dissolution: Gently warm the vial using a heat gun or in a warm water bath to melt the 4-tetradecanone and facilitate dissolution.
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Homogenization: Vortex the sample for 30-60 seconds to ensure a homogeneous solution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Final Checks: Ensure the solution is clear and free of any particulate matter before capping the tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR:
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Pulse sequence: Standard single-pulse experiment
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Number of scans: 16-32
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Relaxation delay: 1-2 seconds
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Spectral width: 0-10 ppm
-
-
¹³C NMR:
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Pulse sequence: Proton-decoupled single-pulse experiment
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Number of scans: 1024 or more, depending on concentration
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Relaxation delay: 2 seconds
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Spectral width: 0-220 ppm
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¹H and ¹³C NMR Spectral Analysis and Assignments
The following sections detail the predicted chemical shifts and assignments for 4-tetradecanone. These predictions are based on established chemical shift theory, analysis of structurally similar compounds, and data from NMR prediction software.[2][3][4][5][6]
Molecular Structure and Atom Numbering
To facilitate clear spectral assignment, the atoms of 4-tetradecanone are numbered as follows:
Caption: Molecular structure of 4-tetradecanone with atom numbering.
¹H NMR Spectrum: Predicted Chemical Shifts and Assignments
The ¹H NMR spectrum of 4-tetradecanone is characterized by signals in the aliphatic region. The protons alpha to the carbonyl group are the most deshielded.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-3 | 2.40 | Triplet | ~7.4 | Alpha to the carbonyl group, significantly deshielded. |
| H-5 | 2.38 | Triplet | ~7.5 | Alpha to the carbonyl group, significantly deshielded. |
| H-2 | 1.55 | Sextet | ~7.4 | Beta to the carbonyl group, moderately deshielded. |
| H-6 | 1.52 | Quintet | ~7.5 | Beta to the carbonyl group, moderately deshielded. |
| H-7 to H-12 | 1.25 | Multiplet | - | Overlapping signals of the long alkyl chain methylene groups. |
| H-13 | 1.28 | Sextet | ~7.0 | Methylene group adjacent to the terminal methyl group. |
| H-1 | 0.90 | Triplet | ~7.4 | Terminal methyl group on the ethyl side of the ketone. |
| H-14 | 0.88 | Triplet | ~7.0 | Terminal methyl group of the long alkyl chain. |
Key Observations and Interpretation:
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The signals for the protons at C-3 and C-5, being alpha to the carbonyl, are the most downfield in the aliphatic region.
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The protons at C-2 and C-6, in the beta position, are also deshielded but to a lesser extent.
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The bulk of the methylene protons in the long alkyl chain (C-7 to C-12) resonate as a broad, unresolved multiplet around 1.25 ppm, a characteristic feature of long-chain alkanes.
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The terminal methyl groups (C-1 and C-14) appear as triplets at the most upfield positions, as expected. The typical coupling constant between adjacent alkyl protons is in the range of 6-8 Hz.[7]
¹³C NMR Spectrum: Predicted Chemical Shifts and Assignments
The ¹³C NMR spectrum provides a clear and resolved signal for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C-4 | 211.5 | Carbonyl carbon, highly deshielded. |
| C-3 | 42.8 | Alpha to carbonyl, deshielded. |
| C-5 | 35.9 | Alpha to carbonyl, deshielded. |
| C-2 | 29.8 | Beta to carbonyl. |
| C-6 | 23.9 | Beta to carbonyl. |
| C-7 to C-11 | 29.2 - 29.5 | Methylene carbons in the long alkyl chain. |
| C-12 | 31.9 | Methylene carbon gamma to the terminal methyl group. |
| C-13 | 22.7 | Methylene carbon beta to the terminal methyl group. |
| C-1 | 14.1 | Terminal methyl carbon. |
| C-14 | 7.9 | Terminal methyl carbon on the ethyl side. |
Key Observations and Interpretation:
-
The carbonyl carbon (C-4) exhibits the most downfield chemical shift, typically above 200 ppm for ketones.
-
The alpha-carbons (C-3 and C-5) are significantly deshielded compared to the other methylene carbons in the chain.
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The chemical shifts of the methylene carbons in the middle of the long alkyl chain (C-7 to C-11) are very similar, often resulting in closely spaced or overlapping signals.
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The terminal methyl carbons (C-1 and C-14) are the most shielded, appearing at the highest field.
Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the analysis and assignment of NMR data for a molecule like 4-tetradecanone.
Caption: Workflow for NMR data acquisition, processing, and analysis.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR chemical shift assignments of 4-tetradecanone. By understanding the underlying theoretical principles and following the detailed experimental and analytical protocols, researchers can confidently elucidate the structure of this and similar long-chain aliphatic molecules. The predicted chemical shifts and assignments presented herein serve as a robust reference for the interpretation of experimental data. The application of these principles is crucial for ensuring the structural integrity of compounds in various scientific and industrial applications.
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